molecular formula C10H17NO4 B2721865 N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide CAS No. 2305280-99-1

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide

Cat. No. B2721865
CAS RN: 2305280-99-1
M. Wt: 215.249
InChI Key: KLQRXSQINPXMOT-UHFFFAOYSA-N
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Description

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide, also known as HEMA, is a chemical compound that belongs to the class of hydroxyalkyl methacrylate monomers. HEMA is widely used in the field of dentistry and ophthalmology due to its excellent biocompatibility and chemical properties.

Mechanism of Action

The mechanism of action of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is not fully understood. However, it is believed that N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can form covalent bonds with proteins and other biomolecules, leading to the formation of a stable interface between the material and the surrounding tissue. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biocompatibility.
Biochemical and Physiological Effects:
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has been shown to have low cytotoxicity and good biocompatibility in vitro and in vivo. However, some studies have reported that N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can induce inflammatory responses and oxidative stress in certain cell types. The long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health are still unknown.

Advantages and Limitations for Lab Experiments

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have several advantages for lab experiments, including excellent bonding strength, low cytotoxicity, and good mechanical properties. However, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can be difficult to handle due to its high reactivity and volatility. In addition, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials may require special handling and disposal procedures due to their potential toxicity.

Future Directions

There are several future directions for research on N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide. One area of interest is the development of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials with improved biocompatibility and mechanical properties. Another area of interest is the investigation of the long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health. Finally, the development of new synthesis methods for N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide may lead to the production of more efficient and cost-effective materials.
Conclusion:
In conclusion, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is a widely used chemical compound in the field of dentistry and ophthalmology due to its excellent biocompatibility and chemical properties. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have several advantages for lab experiments, including excellent bonding strength, low cytotoxicity, and good mechanical properties. However, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can induce inflammatory responses and oxidative stress in certain cell types. Further research is needed to fully understand the mechanism of action and long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health.

Synthesis Methods

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can be synthesized through the esterification reaction of 2-hydroxyethyl methacrylate with methanol and paraformaldehyde. The reaction is catalyzed by sulfuric acid and refluxed at 60°C for several hours. The resulting product is then purified by distillation and recrystallization.

Scientific Research Applications

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has been extensively studied for its biocompatibility and chemical properties. In dentistry, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is used as a component of dental adhesives and restorative materials. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have been shown to have excellent bonding strength, low cytotoxicity, and good mechanical properties. In ophthalmology, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is used as a component of contact lenses due to its high water content and oxygen permeability.

properties

IUPAC Name

N-[4-hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-9(12)11-8-6-15-5-4-10(8,13)7-14-2/h3,8,13H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQRXSQINPXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1NC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide

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